molecular formula C8H2BrF4N B15230578 6-Bromo-2-fluoro-3-(trifluoromethyl)benzonitrile

6-Bromo-2-fluoro-3-(trifluoromethyl)benzonitrile

Cat. No.: B15230578
M. Wt: 268.01 g/mol
InChI Key: LJJUXLAFIVYQOZ-UHFFFAOYSA-N
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Description

6-Bromo-2-fluoro-3-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C8H2BrF4N It is a derivative of benzonitrile, characterized by the presence of bromine, fluorine, and trifluoromethyl groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-fluoro-3-(trifluoromethyl)benzonitrile typically involves multiple steps, starting from appropriately substituted benzene derivatives. One common method involves the bromination of 2-fluoro-3-(trifluoromethyl)benzonitrile under controlled conditions to introduce the bromine atom at the desired position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, high-purity reagents, and controlled reaction environments to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-2-fluoro-3-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding acids or other oxidized derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

    Substitution: Products with different substituents replacing the bromine atom.

    Reduction: Amines derived from the nitrile group.

    Oxidation: Carboxylic acids or other oxidized forms of the compound.

Scientific Research Applications

6-Bromo-2-fluoro-3-(trifluoromethyl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-2-fluoro-3-(trifluoromethyl)benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The presence of fluorine and trifluoromethyl groups can enhance its binding affinity and metabolic stability, making it a valuable compound in drug design .

Comparison with Similar Compounds

  • 2-Fluoro-6-(trifluoromethyl)benzonitrile
  • 2-Fluoro-3-(trifluoromethyl)benzonitrile
  • 3-Bromo-5-fluorobenzotrifluoride

Comparison: 6-Bromo-2-fluoro-3-(trifluoromethyl)benzonitrile is unique due to the specific arrangement of bromine, fluorine, and trifluoromethyl groups on the benzene ring. This unique structure imparts distinct chemical properties, such as reactivity and stability, which can be advantageous in various applications compared to its similar counterparts .

Properties

Molecular Formula

C8H2BrF4N

Molecular Weight

268.01 g/mol

IUPAC Name

6-bromo-2-fluoro-3-(trifluoromethyl)benzonitrile

InChI

InChI=1S/C8H2BrF4N/c9-6-2-1-5(8(11,12)13)7(10)4(6)3-14/h1-2H

InChI Key

LJJUXLAFIVYQOZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C(F)(F)F)F)C#N)Br

Origin of Product

United States

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